molecular formula C9H8F4O B14044350 1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene

1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene

Cat. No.: B14044350
M. Wt: 208.15 g/mol
InChI Key: QEVWYUVMRPSQBA-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) and a fluorine atom attached to a benzene ring, along with two methyl groups. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable precursor with trifluoromethoxy anion. For example, the reaction of 1,4-dimethyl-2-fluoro-5-chlorobenzene with trifluoromethoxide ion (CF3O-) under appropriate conditions can yield the desired compound. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and may be carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under suitable conditions.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of the trifluoromethoxy group may influence the reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium trifluoromethoxide (NaOCF3) or potassium trifluoromethoxide (KOCF3) in polar aprotic solvents like DMSO.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while halogenation would produce halogenated derivatives.

Scientific Research Applications

1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine and trifluoromethoxy groups.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored as a potential pharmaceutical intermediate, particularly in the development of drugs with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, where the trifluoromethoxy group imparts desirable properties like hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2-fluoro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties. In chemical reactions, the electron-withdrawing nature of the trifluoromethoxy group can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway.

Comparison with Similar Compounds

1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1,4-Dimethyl-2-fluoro-5-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group. The methoxy group is less electron-withdrawing, which can affect the compound’s reactivity and stability.

    1,4-Dimethyl-2-fluoro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group. The trifluoromethyl group is also electron-withdrawing but has different steric and electronic effects.

    1,4-Dimethyl-2-fluorobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in the presence of both the trifluoromethoxy group and the fluorine atom, which together impart distinct electronic and steric characteristics that can be leveraged in various applications.

Properties

Molecular Formula

C9H8F4O

Molecular Weight

208.15 g/mol

IUPAC Name

1-fluoro-2,5-dimethyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8F4O/c1-5-4-8(14-9(11,12)13)6(2)3-7(5)10/h3-4H,1-2H3

InChI Key

QEVWYUVMRPSQBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C)OC(F)(F)F

Origin of Product

United States

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